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Compound of Interest

2-((tert-
Butyldiphenyisilyl)oxy)acetic acid

cat. No.: B1313688

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid. This compound is a valuable
intermediate in organic synthesis and has gained significant attention as a bifunctional linker in
the development of Proteolysis Targeting Chimeras (PROTACS).

Core Chemical Properties

2-((tert-Butyldiphenylsilyl)oxy)acetic acid, with the CAS number 76271-74-4, is a silyl ether
derivative of glycolic acid. The incorporation of the tert-butyldiphenylsilyl (TBDPS) group
imparts significant steric bulk and stability, making it a versatile building block in complex
molecular architectures.[1][2]
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Property Value Reference
Molecular Formula C1sH2203Si [1112]
Molecular Weight 314.45 g/mol [1]

2-[tert-
IUPAC Name butyl(diphenyl)silylJoxyacetic [2]

acid

CC(C)(C)--INVALID-LINK--O)
Canonical SMILES (C1=CC=CC=C1)C1=CC=CC= [2]
c1

) Commercially available in
Purity . [1][2]
>95% and =97% purity

Physical Form Solid or liquid [3]

2-8°C, sealed in a dry
Storage Temperature _ [3][4]
environment

Spectroscopic Data

Detailed experimental spectroscopic data for 2-((tert-Butyldiphenylsilyl)oxy)acetic acid is
not readily available in public databases. However, based on the structure and known chemical
shifts of related compounds, the following are expected proton and carbon NMR chemical
shifts.

Expected *H NMR Chemical Shifts:

e -CH2-O-Si: The methylene protons adjacent to the silyloxy group are expected to appear in
the range of 3.5-4.5 ppm.

e -C(CHs)s: The nine equivalent protons of the tert-butyl group will produce a sharp singlet
around 1.0-1.3 ppm.

e -CeHs: The ten protons of the two phenyl groups will appear as multiplets in the aromatic
region, typically between 7.2 and 7.8 ppm.
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e -COOH: The acidic proton of the carboxylic acid group will be a broad singlet, and its
chemical shift will be highly dependent on the solvent and concentration, typically appearing
above 10 ppm.

Expected 3C NMR Chemical Shifts:
e -COOH: The carbonyl carbon of the carboxylic acid is expected in the range of 170-180 ppm.
e -CH2-O-Si: The methylene carbon is expected around 60-70 ppm.

e -C(CHs)s & -C(CHs)s: The quaternary carbon and the methyl carbons of the tert-butyl group
are expected around 19-20 ppm and 26-27 ppm, respectively.

e -CeHs: The aromatic carbons will show multiple signals between 127 and 136 ppm.

Mass Spectrometry: The fragmentation pattern in mass spectrometry would likely involve the
loss of the tert-butyl group (M-57), followed by further fragmentation of the silyl ether and
phenyl groups.

Experimental Protocols
Synthesis of 2-((tert-Butyldiphenyisilyl)oxy)acetic acid

A plausible synthetic route to 2-((tert-Butyldiphenylsilyl)oxy)acetic acid involves the
protection of a glycolic acid ester, followed by hydrolysis of the ester.

Step 1: Protection of Ethyl Glycolate

This procedure is adapted from the general method for the protection of primary alcohols using
tert-butyldiphenylsilyl chloride (TBDPS-CI).[5]

Materials:
» Ethyl glycolate (1.0 equivalent)
« tert-Butyldiphenylsilyl chloride (TBDPS-CI) (1.1 equivalents)

e Imidazole (2.2 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

1 M Hydrochloric acid (HCI)

Saturated aqueous Sodium Bicarbonate (NaHCO3)
Brine

Anhydrous Sodium Sulfate (Na2S0a)

Procedure:

Dissolve ethyl glycolate in anhydrous DMF under an inert atmosphere (e.g., argon).

Add imidazole to the solution, followed by the dropwise addition of TBDPS-CI at room
temperature.

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer
Chromatography (TLC).

Once the reaction is complete, quench by adding methanol.
Remove the DMF by co-evaporation with toluene under reduced pressure.

Dissolve the residue in ethyl acetate and wash successively with 1 M aq. HCI, water,
saturated ag. NaHCOs, and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

Purify the crude product, ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate, by silica gel column
chromatography.

Step 2: Hydrolysis of the Ester

Materials:
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Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate

Lithium hydroxide (or Sodium hydroxide)

Tetrahydrofuran (THF)

Water

1 M Hydrochloric acid (HCI)

Ethyl acetate

Procedure:

Dissolve the purified ester in a mixture of THF and water.

e Add lithium hydroxide and stir the mixture at room temperature.

» Monitor the reaction by TLC until the starting material is consumed.
 Acidify the reaction mixture to pH ~3 with 1 M HCI.

o Extract the product with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous Na2=SOa4, filter, and
concentrate under reduced pressure to yield 2-((tert-Butyldiphenylsilyl)oxy)acetic acid.

Applications in Drug Development

The primary application of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid in drug development is
as a linker component in the synthesis of PROTACs.[1] PROTACSs are heterobifunctional
molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and
subsequent degradation of the target protein. The linker plays a critical role in a PROTAC's
efficacy by controlling the distance and orientation between the target protein and the E3
ligase.

The TBDPS group in this linker provides steric bulk and stability, which can influence the
conformation and physicochemical properties of the resulting PROTAC molecule.
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Mandatory Visualizations

Below are diagrams illustrating key concepts and workflows related to 2-((tert-
Butyldiphenylsilyl)oxy)acetic acid.

Starting Materials

Ethyl Glycolate

Step 1: Silylation Intermediate Step 2: Hydrolysis Final Product
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Click to download full resolution via product page

Caption: Synthetic workflow for 2-((tert-Butyldiphenylsilyl)oxy)acetic acid.
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Caption: General mechanism of action for a PROTAC utilizing a linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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e 1. calpaclab.com [calpaclab.com]

e 2. fluorochem.co.uk [fluorochem.co.uk]

o 3. 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | 76271-74-4 [sigmaaldrich.com]

o 4.76271-74-4|2-((tert-Butyldiphenylsilyl)oxy)acetic acid|BLD Pharm [bldpharm.com]

e 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols
(GlycoPODv2) - NCBI Bookshelf [ncbi.nim.nih.gov]

 To cite this document: BenchChem. [In-Depth Technical Guide: 2-((tert-
Butyldiphenylsilyl)oxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313688#chemical-properties-of-2-tert-
butyldiphenylsilyl-oxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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